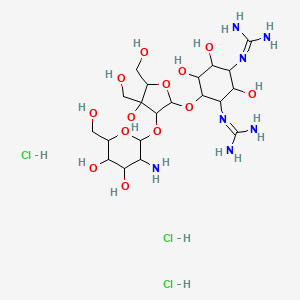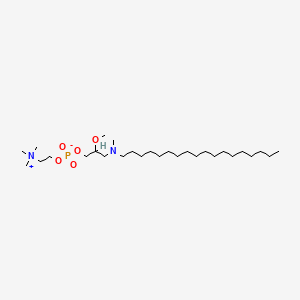
1,2-Dihydrophenanthrene-1,2-diol
Vue d'ensemble
Description
1,2-dihydrophenanthrene-1,2-diol is a dihydrophenanthrenediol. It derives from a phenanthrene-1,2-diol.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
1,2-Dihydrophenanthrene derivatives are synthesized through various chemical reactions, highlighting their significance in organic synthesis. For instance, the photochromic reaction of 1,2-diphenylperfluorocyclopentenes demonstrates the transformation into dihydrophenanthrenes upon UV irradiation, showcasing their dynamic behavior in light-induced processes (Takeshita et al., 2003). Additionally, palladium-catalyzed methods for the direct oxidation of alkenes to 1,2-diols provide efficient pathways for the synthesis of these compounds, emphasizing their role as intermediates in chemical synthesis (Wang & Jiang, 2010).
Electrochromic Systems and Material Science
In the field of materials science, dihydrophenanthrenes are integral to the development of electrochromic systems. Research demonstrates their use in creating tricolor electrochromic systems based on dynamic redox properties, which are essential for applications in smart windows and display technologies (Ishigaki et al., 2011).
Natural Product Synthesis and Biological Applications
The isolation of dihydrophenanthrene derivatives from natural sources, such as Spiranthes sinensis, underlines their occurrence and importance in nature. These compounds contribute to the diversity of natural product chemistry and offer potential biological activities worth exploring (Lin et al., 2000).
Environmental Studies and PAH Metabolites
Dihydrophenanthrenes also play a role in environmental science, particularly in the study of polycyclic aromatic hydrocarbon (PAH) metabolites. Investigations into the fluorescence characteristics of PAH metabolites in fish bile highlight the environmental impact and bioaccumulation of these compounds in marine life (Pampanin et al., 2016).
Catalysis and Reaction Mechanisms
The exploration of reaction mechanisms, such as the acid-catalyzed isomerization of phenanthrene under confinement in zeolites, provides insights into the reactivity and potential catalytic applications of dihydrophenanthrenes. Such studies contribute to the understanding of complex reaction networks and the development of novel catalytic systems (Garnica et al., 2018).
Fluorescence and Polymer Chemistry
Finally, the electrochemical copolymerization of 9,10-dihydrophenanthrene with other monomers like 3-methylthiophene leads to copolymers with tunable fluorescence properties. These findings have implications for the development of novel polymeric materials with specific optical properties for use in electronics and sensing applications (Liu et al., 2010).
Propriétés
IUPAC Name |
1,2-dihydrophenanthrene-1,2-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)16/h1-8,13-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZOALBNXOKAOEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(C3O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40951284 | |
| Record name | 1,2-Dihydrophenanthrene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40951284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dihydrophenanthrene-1,2-diol | |
CAS RN |
28622-66-4 | |
| Record name | 1,2-Dihydroxy-1,2-dihydrophenanthrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028622664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dihydrophenanthrene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40951284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![n-Ethyl-2-methyl-5-(1,6,6,9-tetramethyl-6a,7,10,10a-tetrahydro-6h-benzo[c]chromen-3-yl)pentanamide](/img/structure/B1198492.png)

![N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]-3-iodobenzamide](/img/structure/B1198495.png)

![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-hydroxy-2-[(1S,6S)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylphenoxy]oxane-2-carboxylic acid](/img/structure/B1198498.png)
![4-[2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]phenol](/img/structure/B1198502.png)
![2-[(Bromoacetyl)oxy]benzoic acid](/img/structure/B1198505.png)



